molecular formula C15H9N2NaO9S B3324999 sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate CAS No. 202413-99-8

sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

Cat. No.: B3324999
CAS No.: 202413-99-8
M. Wt: 416.3 g/mol
InChI Key: HHXWOOZZWPJUIE-UHFFFAOYSA-M
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Description

Sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a sulfonate group, a benzoyl group, and two dioxopyrrolidine groups. It is often used in biochemical research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate typically involves multiple steps. One common method includes the reaction of 4-(2,5-dioxopyrrol-1-yl)benzoyl chloride with sodium 2,5-dioxopyrrolidine-3-sulfonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage results in the formation of 4-(2,5-dioxopyrrol-1-yl)benzoic acid and sodium 2,5-dioxopyrrolidine-3-sulfonate .

Scientific Research Applications

Sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate is widely used in scientific research due to its versatile reactivity:

Mechanism of Action

The mechanism by which sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate exerts its effects involves its ability to form covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the sulfonate and ester groups, which can undergo nucleophilic substitution reactions. The compound can target specific amino acid residues in proteins, making it useful in crosslinking and labeling studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate lies in its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .

Properties

IUPAC Name

sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O9S.Na/c18-11-5-6-12(19)16(11)9-3-1-8(2-4-9)15(22)26-17-13(20)7-10(14(17)21)27(23,24)25;/h1-6,10H,7H2,(H,23,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXWOOZZWPJUIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N2NaO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720924
Record name Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202413-99-8
Record name Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Reactant of Route 2
Reactant of Route 2
sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Reactant of Route 3
sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Reactant of Route 4
sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Reactant of Route 5
Reactant of Route 5
sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Reactant of Route 6
sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

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